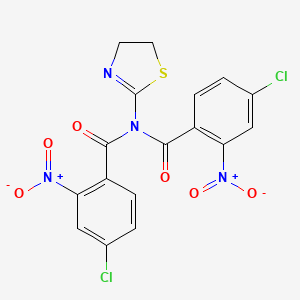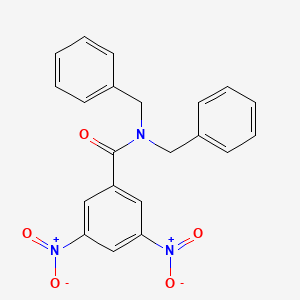
N,N-dibenzyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C21H17N3O5 It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a 3,5-dinitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to slightly elevated temperatures.
Substitution: Nucleophiles such as alkoxides or amines, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products
Reduction: 3,5-diaminobenzamide and dibenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and dibenzylamine.
Scientific Research Applications
N,N-dibenzyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are known to contribute to its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. The compound may also interfere with specific pathways, such as those involved in cell membrane integrity or enzyme function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Lacks the benzyl groups, making it less hydrophobic and potentially less biologically active.
N,N-Dimethyl-3,5-dinitrobenzamide: Contains methyl groups instead of benzyl groups, which may affect its reactivity and biological properties.
N-(3,4-Dihydroxyphenethyl)-3,5-dinitrobenzamide: Contains a catechol moiety, which can significantly alter its chemical and biological behavior.
Uniqueness
N,N-dibenzyl-3,5-dinitrobenzamide is unique due to the presence of two bulky benzyl groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N3O5/c25-21(18-11-19(23(26)27)13-20(12-18)24(28)29)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
GMOVORNYQNVRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11024505.png)
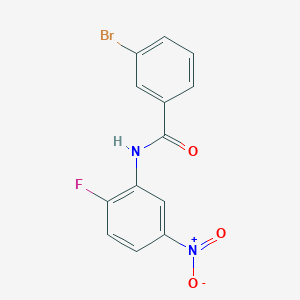
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11024515.png)
![1-Butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11024527.png)
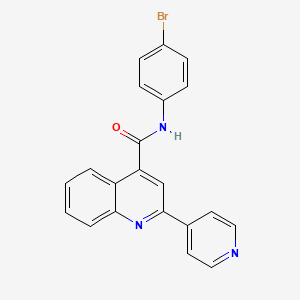
![2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024538.png)
![2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024542.png)
![Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11024546.png)
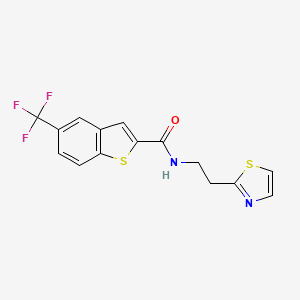
![2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024560.png)
![2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024566.png)
![2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11024569.png)
![4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024577.png)
